N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound featuring a bithiophene-ethyl backbone linked to an acetamide group substituted with a 2,5-dioxopyrrolidin-1-yl moiety. The dioxopyrrolidin (succinimide) group may enhance binding affinity through hydrogen bonding or covalent interactions.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-14(9-18-15(20)3-4-16(18)21)17-7-5-12-1-2-13(23-12)11-6-8-22-10-11/h1-2,6,8,10H,3-5,7,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRFCBGLCMXSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a hybrid compound that integrates a bithiophene moiety with a pyrrolidine scaffold. This unique structure suggests potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₃H₁₅N₃O₂S₂
- Molecular Weight : 287.4 g/mol
- CAS Number : 2640971-20-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through π-π stacking interactions facilitated by the bithiophene unit. This interaction can influence protein function and potentially modulate signaling pathways involved in pain perception and neuronal excitability.
1. Antinociceptive Activity
Recent studies have demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant antinociceptive effects. For instance, compounds similar to this compound have shown moderate inhibition of voltage-sensitive sodium channels and L-type calcium channels, which are crucial in pain signaling pathways .
2. Anticonvulsant Properties
The compound has also been evaluated for anticonvulsant activity. In animal models, it was found to effectively reduce seizure frequency in models such as the maximal electroshock (MES) and psychomotor seizure tests. This suggests that the compound may act as a neuroprotective agent .
Study 1: Antinociceptive Effects
In a controlled study involving various derivatives of pyrrolidine compounds, researchers assessed the analgesic properties using the hot plate and writhing tests. The results indicated that certain derivatives exhibited significant pain relief comparable to established analgesics .
Study 2: Anticonvulsant Activity
Another study focused on the anticonvulsant effects of synthesized compounds similar to this compound. The compounds were tested at doses of 100 mg/kg in rodent models. The findings revealed a notable reduction in seizure activity, highlighting their potential as therapeutic agents for epilepsy .
Data Tables
| Activity | Test Method | Results |
|---|---|---|
| Antinociceptive | Hot Plate Test | Significant pain relief observed |
| Writhing Test | Comparable efficacy to analgesics | |
| Anticonvulsant | MES Test | Reduced seizure frequency |
| Psychomotor Seizure | Neuroprotective effects noted |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights structurally diverse acetamide derivatives, enabling indirect comparisons based on functional groups and molecular design. Below is a detailed analysis:
Structural and Functional Group Comparison
- Bithiophene vs. Naphthyridine/Phenoxy Groups: The target compound’s bithiophene moiety offers π-conjugation and rigidity, contrasting with Goxalapladib’s naphthyridine (a bicyclic aromatic system) and ’s phenoxy groups. Bithiophenes are common in organic semiconductors, while naphthyridines and phenoxy groups are often used in drug design for enzyme inhibition .
- Dioxopyrrolidin vs. In contrast, ’s tetrahydropyrimidin-yl group is a saturated heterocycle, possibly enhancing solubility or metabolic stability .
Pharmacokinetic and Therapeutic Implications
- The target compound’s bithiophene may confer moderate lipophilicity, but its dioxopyrrolidin could improve aqueous solubility .
Therapeutic Targets :
While Goxalapladib targets atherosclerosis via phospholipase A2 inhibition, the target compound’s structure suggests kinase or protease inhibition, akin to ’s compounds, which resemble peptidomimetics .
Research Findings and Limitations
Gaps in Evidence :
The provided sources lack direct data on the target compound’s bioactivity, solubility, or stability. Comparisons are inferred from structural analogs.Hypothetical Applications : The compound’s bithiophene and succinimide motifs align with materials used in organic thin-film transistors or covalent kinase inhibitors (e.g., ibrutinib analogs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
